tert-butyl N-(1-methyl-3-oxocyclohexyl)carbamate
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Overview
Description
tert-Butyl N-(1-methyl-3-oxocyclohexyl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a carbamate group, and a cyclohexyl ring with a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-methyl-3-oxocyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclohexanone derivative. One common method involves the use of tert-butyl carbamate and 1-methyl-3-oxocyclohexanone in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran or dimethylformamide under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(1-methyl-3-oxocyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The carbamate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry: tert-Butyl N-(1-methyl-3-oxocyclohexyl)carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a protecting group for amines in organic synthesis .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving carbamates. It is also used in the development of enzyme inhibitors .
Medicine: It is being investigated for its potential use in the treatment of certain diseases .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. It is also used as a stabilizer in polymer production .
Mechanism of Action
The mechanism of action of tert-butyl N-(1-methyl-3-oxocyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
- tert-Butyl N-(1-methyl-4-oxocyclohexyl)carbamate
- tert-Butyl N-(1-methyl-2-oxocyclohexyl)carbamate
- tert-Butyl N-(1-methyl-3-oxocyclobutyl)carbamate
Comparison: tert-Butyl N-(1-methyl-3-oxocyclohexyl)carbamate is unique due to the position of the ketone group on the cyclohexyl ring. This structural difference can influence its reactivity and interaction with molecular targets. Compared to its analogs, this compound may exhibit different biological activities and chemical properties .
Properties
Molecular Formula |
C12H21NO3 |
---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl N-(1-methyl-3-oxocyclohexyl)carbamate |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-12(4)7-5-6-9(14)8-12/h5-8H2,1-4H3,(H,13,15) |
InChI Key |
TUVHCADSKJLFIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(=O)C1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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